

# Navigating Resistance: A Comparative Guide to Combination Strategies for KRAS G12C Inhibition

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 5	
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The advent of KRAS G12C inhibitors, such as sotorasib (AMG 510), marked a significant breakthrough in treating a once "undruggable" target in oncology. However, the emergence of therapeutic resistance poses a substantial clinical challenge, limiting the long-term efficacy of monotherapy. This guide provides an objective comparison of promising combination strategies designed to overcome sotorasib resistance, supported by preclinical and clinical data. We delve into the underlying mechanisms of resistance and present detailed experimental protocols for key assays, offering a comprehensive resource for researchers in the field.

## Unraveling the Mechanisms of Sotorasib Resistance

Resistance to sotorasib can be broadly categorized into on-target and off-target mechanisms. On-target resistance involves alterations to the KRAS protein itself, while off-target mechanisms activate alternative signaling pathways to bypass the need for KRAS G12C signaling.

- On-target resistance primarily involves secondary mutations in the KRAS gene that either prevent sotorasib from binding to the G12C mutant protein or reactivate the protein through other means.
- Off-target resistance is more diverse and can include:

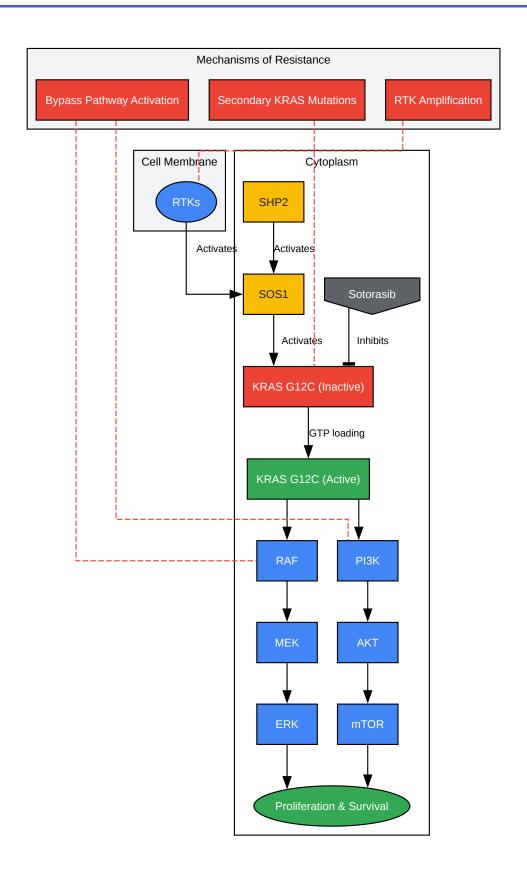






- Activation of upstream signaling: Amplification or mutations in receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET can lead to the reactivation of the MAPK and PI3K-AKT pathways.
- Bypass signaling: Activation of other RAS isoforms (e.g., NRAS, HRAS) or downstream effectors such as BRAF, MEK, and PI3K can sustain proliferation independently of KRAS G12C.
- Histological transformation: In some cases, tumors can change their cellular appearance, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.





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Fig. 1: Simplified KRAS signaling pathway and mechanisms of resistance to sotorasib.



## **Combination Strategies: A Comparative Analysis**

To counteract these resistance mechanisms, various combination therapies are being investigated. The following sections compare the rationale, available data, and experimental approaches for key strategies.

### **Sotorasib plus SHP2 Inhibitors**

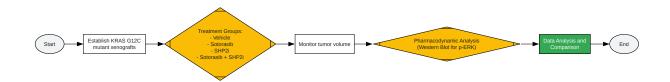
Rationale: SHP2 is a protein tyrosine phosphatase that acts upstream of RAS, mediating signaling from multiple RTKs. By inhibiting SHP2, the reactivation of the MAPK pathway through upstream signaling can be blocked. Preclinical studies have shown that the combination of a KRAS G12C inhibitor with a SHP2 inhibitor can prevent or overcome adaptive resistance.

#### Preclinical and Clinical Data:

Therapy	Model	Efficacy	Reference
Sotorasib + RMC- 4630	KRAS G12C-mutant NSCLC xenografts	Enhanced antitumor activity compared to either agent alone	
Sotorasib + RMC- 4630	Phase 1b (NCT04185883) - KRAS G12C inhibitor- naïve NSCLC (n=6)	ORR: 50%, DCR: 100%	_
Sotorasib + RMC- 4630	Phase 1b (NCT04185883) - Pretreated NSCLC (n=11)	ORR: 27%, DCR: 64%	

**Experimental Workflow:** 





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